molecular formula C20H15BrClN3O3 B3532081 N-(5-bromo-2-pyridinyl)-2-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzamide

N-(5-bromo-2-pyridinyl)-2-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzamide

Cat. No. B3532081
M. Wt: 460.7 g/mol
InChI Key: INPHSKWOEXRPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-2-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BAY 43-9006 and has been developed as a kinase inhibitor that can target multiple signaling pathways involved in the development and progression of cancer.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)-2-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzamide involves the inhibition of several kinases involved in the development and progression of cancer. This compound has been shown to inhibit the activity of RAF, VEGFR, and PDGFR, which are involved in the regulation of cell growth, proliferation, and survival. By inhibiting these kinases, N-(5-bromo-2-pyridinyl)-2-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)-2-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzamide has several biochemical and physiological effects. This compound has been shown to inhibit the activity of several kinases involved in the development and progression of cancer, including RAF, VEGFR, and PDGFR. As a result, N-(5-bromo-2-pyridinyl)-2-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzamide can prevent the growth and spread of cancer cells. Additionally, this compound has been shown to have anti-angiogenic effects, which can prevent the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

N-(5-bromo-2-pyridinyl)-2-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzamide has several advantages for lab experiments. This compound has been extensively studied and has a well-established mechanism of action. Additionally, this compound is commercially available, making it easily accessible for researchers. However, there are also some limitations associated with the use of N-(5-bromo-2-pyridinyl)-2-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzamide in lab experiments. This compound has been shown to have off-target effects, which can affect the interpretation of experimental results. Additionally, the use of this compound in animal studies requires careful consideration due to its potential toxicity.

Future Directions

There are several future directions for the study of N-(5-bromo-2-pyridinyl)-2-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzamide. One potential direction is the investigation of this compound as a potential treatment for other types of cancer. Additionally, further studies are needed to better understand the off-target effects of this compound and to develop strategies to minimize these effects. Finally, the development of new analogs of N-(5-bromo-2-pyridinyl)-2-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzamide with improved potency and selectivity could lead to the development of more effective cancer treatments.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-2-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzamide has been extensively studied for its potential applications in cancer treatment. This compound has been shown to inhibit the activity of several kinases involved in the development and progression of cancer, including RAF, VEGFR, and PDGFR. As a result, N-(5-bromo-2-pyridinyl)-2-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzamide has been investigated as a potential treatment for several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-[2-(2-chloroanilino)-2-oxoethoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrClN3O3/c21-13-9-10-18(23-11-13)25-20(27)14-5-1-4-8-17(14)28-12-19(26)24-16-7-3-2-6-15(16)22/h1-11H,12H2,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPHSKWOEXRPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Br)OCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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